Acetamide-13C2
Overview
Description
Acetamide-13C2 is a labeled variant of acetamide, where two carbon atoms are replaced with the isotope carbon-13. This isotopic labeling is particularly useful in scientific research for tracking molecular pathways and understanding metabolic processes. Acetamide itself is an organic compound with the formula CH3CONH2, derived from acetic acid. It is a colorless, hygroscopic solid that finds use as a plasticizer and industrial solvent .
Mechanism of Action
Target of Action
The primary target of Acetamide-13C2 is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . The protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
This compound negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . It also exhibits protein kinase activity .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the Indole-3-Acetamide (IAM) pathway . In this pathway, tryptophan is converted to indole-3-acetamide by the monooxygenase activity of iaaM, followed by its hydrolysis to form carboxylic acid by iaaH enzyme .
Result of Action
The result of the action of this compound is the inhibition of the aliphatic amidase operon, which leads to changes in the expression of certain proteins
Biochemical Analysis
Biochemical Properties
Acetamide-13C2 is utilized by certain organisms via the process of deamidation . This process occurs in the presence of the enzyme acylamidase . The ability to utilize this compound as a sole source of carbon is a distinguishing characteristic of certain bacteria .
Cellular Effects
The utilization of this compound by bacteria results in the breakdown of ammonium salts into ammonia, which increases the alkalinity of the medium . This change in pH can influence various cellular functions, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound utilization involves the enzymatic action of acylamidase . This enzyme catalyzes the deamidation of this compound, resulting in the release of ammonia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound utilization can be observed over time. The medium’s color change, from green to blue, indicates the utilization of this compound . This color change is due to the increased alkalinity of the medium caused by the release of ammonia .
Metabolic Pathways
This compound is involved in the metabolic pathway of deamidation . This process is catalyzed by the enzyme acylamidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetamide-13C2 can be synthesized through the dehydration of ammonium acetate, where the acetate is isotopically labeled with carbon-13. The reaction is typically carried out under controlled conditions to ensure the incorporation of the isotope . Another method involves the ammonolysis of acetylacetone under reductive amination conditions, which also allows for the incorporation of carbon-13 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and stringent reaction conditions to maintain the integrity of the isotopic label. The production is often carried out in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Acetamide-13C2 undergoes various chemical reactions, including:
Oxidation: Acetamide can be oxidized to produce acetic acid and nitrogen gas.
Reduction: It can be reduced to form ethylamine.
Substitution: Acetamide can undergo nucleophilic substitution reactions to form different amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly employed
Major Products:
Oxidation: Acetic acid and nitrogen gas.
Reduction: Ethylamine.
Substitution: Various substituted amides depending on the reagents used
Scientific Research Applications
Acetamide-13C2 is widely used in scientific research due to its isotopic labeling, which aids in:
Chemistry: Tracking molecular pathways and studying reaction mechanisms.
Biology: Investigating metabolic processes and enzyme activities.
Medicine: Developing diagnostic tools and studying drug metabolism.
Industry: Enhancing the understanding of chemical processes and improving industrial applications.
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMA): A widely used solvent but not isotopically labeled.
Acetamide-13C2,15N: Another isotopically labeled variant with both carbon-13 and nitrogen-15.
N,N-Dimethylformamide (DMF): Similar in structure but with a formyl group instead of an acetyl group
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it invaluable for research applications that require precise tracking of molecular transformations. Its ability to provide detailed insights into metabolic and chemical processes sets it apart from other similar compounds .
Properties
IUPAC Name |
acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.053 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600726-26-9 | |
Record name | Ethanamide-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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